molecular formula C19H18O8 B1244567 Gephyromycin

Gephyromycin

Cat. No. B1244567
M. Wt: 374.3 g/mol
InChI Key: NGVFPCWSVDEXDQ-RHQZKXFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gephyromycin is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Novel Structure and Neurological Activity

Gephyromycin, a unique angucyclinone isolated from Streptomyces griseus, stands out for its highly oxygenated, ether-bridged structure. This novel compound exhibits glutaminergic activity towards neuronal cells, indicating potential applications in neurology and neuropharmacology. Its structure and activity were elucidated using advanced techniques like NMR and X-ray analysis, along with quantum chemical CD calculations (Bringmann et al., 2005).

Anticancer Potential

Gephyromycin C, derived from marine Streptomyces sp., has shown notable anti-proliferative effects on PC3 cells, a prostate cancer cell line. Its mechanism includes binding to the heat shock protein Hsp90, leading to degradation of Hsp90 client proteins. This results in G2/M cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a novel anticancer agent (Ding et al., 2020).

Cytotoxic Properties

Further supporting its anticancer potential, other forms of gephyromycin have demonstrated significant cytotoxicity against PC3 cell lines. This finding expands the understanding of angucyclinones like gephyromycin in cancer treatment, underscoring the importance of exploring natural compounds for novel therapeutic applications (Jiang et al., 2017).

properties

Product Name

Gephyromycin

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

(1R,10S,13S,15S,18R)-7,10,13,18-tetrahydroxy-15-methyl-19-oxapentacyclo[13.3.1.01,10.03,8.013,18]nonadeca-3(8),4,6-triene-2,9,17-trione

InChI

InChI=1S/C19H18O8/c1-15-7-11(21)18(26)16(24,8-15)5-6-17(25)14(23)12-9(3-2-4-10(12)20)13(22)19(17,18)27-15/h2-4,20,24-26H,5-8H2,1H3/t15-,16+,17-,18-,19-/m1/s1

InChI Key

NGVFPCWSVDEXDQ-RHQZKXFESA-N

Isomeric SMILES

C[C@@]12CC(=O)[C@]3([C@@](C1)(CC[C@@]4([C@]3(O2)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)O

Canonical SMILES

CC12CC(=O)C3(C(C1)(CCC4(C3(O2)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)O

synonyms

gephyromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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